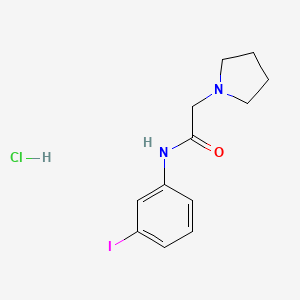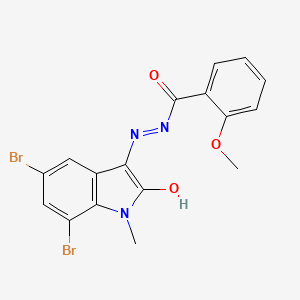![molecular formula C22H29N3O B6053245 N-(tert-butyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B6053245.png)
N-(tert-butyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BPPB and is a member of the piperazine family of compounds. BPPB has been shown to have a wide range of applications in various areas of scientific research, including medicinal chemistry, neuroscience, and pharmacology. In
Mécanisme D'action
The mechanism of action of BPPB is not fully understood, but it is believed to act as a dopamine D3 receptor antagonist. This action may be responsible for its potential therapeutic effects in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. BPPB has also been shown to have anxiolytic effects, which may be due to its interaction with other neurotransmitter systems.
Biochemical and Physiological Effects
BPPB has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which may be responsible for its potential therapeutic effects in the treatment of neurological disorders. BPPB has also been shown to have anxiolytic effects, which may be due to its interaction with other neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
BPPB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. BPPB has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a relatively new compound, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on BPPB. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential use as an analgesic and in the treatment of drug addiction. Research is also needed to explore its potential applications in other areas of scientific research. Overall, BPPB is a compound with significant potential for a wide range of applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of BPPB involves the reaction of 4-[(4-phenyl-1-piperazinyl)methyl]benzoic acid with tert-butyl isocyanide. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through recrystallization. This method of synthesis has been shown to be efficient and reliable, resulting in high yields of pure BPPB.
Applications De Recherche Scientifique
BPPB has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is medicinal chemistry, where BPPB has been shown to have potential as a therapeutic agent for the treatment of various diseases, including schizophrenia and Parkinson's disease. BPPB has also been studied for its potential use in the treatment of drug addiction and as an analgesic.
In neuroscience, BPPB has been shown to have significant effects on the central nervous system. It has been shown to act as a dopamine D3 receptor antagonist, which may have implications for the treatment of neurological disorders such as schizophrenia and Parkinson's disease. BPPB has also been shown to have anxiolytic effects, which may have applications in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
N-tert-butyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-22(2,3)23-21(26)19-11-9-18(10-12-19)17-24-13-15-25(16-14-24)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOVRWIYYZHJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053162.png)
![methyl 2-({[2-(phenoxyacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6053171.png)
![2-(1-isopropyl-3-oxopiperazin-2-yl)-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]acetamide](/img/structure/B6053172.png)
![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053186.png)

![N-(2-methyl-2H-1,2,3-triazol-4-yl)-5-{1-[3-(1H-pyrazol-1-yl)propyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6053197.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6053206.png)

![1-{[5-(3-nitrophenyl)-2-furyl]methyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6053215.png)

![2-{[(5-benzoyl-1H-benzimidazol-2-yl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6053228.png)
![1-(1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B6053236.png)
![3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053244.png)
![1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B6053267.png)